

synthesis of CCR5 antagonists using tropane intermediates

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Compound of Interest

Compound Name: *exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane*

CAS No.: 871727-14-9

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Application Note: Synthesis of CCR5 Antagonists via Tropane Intermediates

Executive Summary

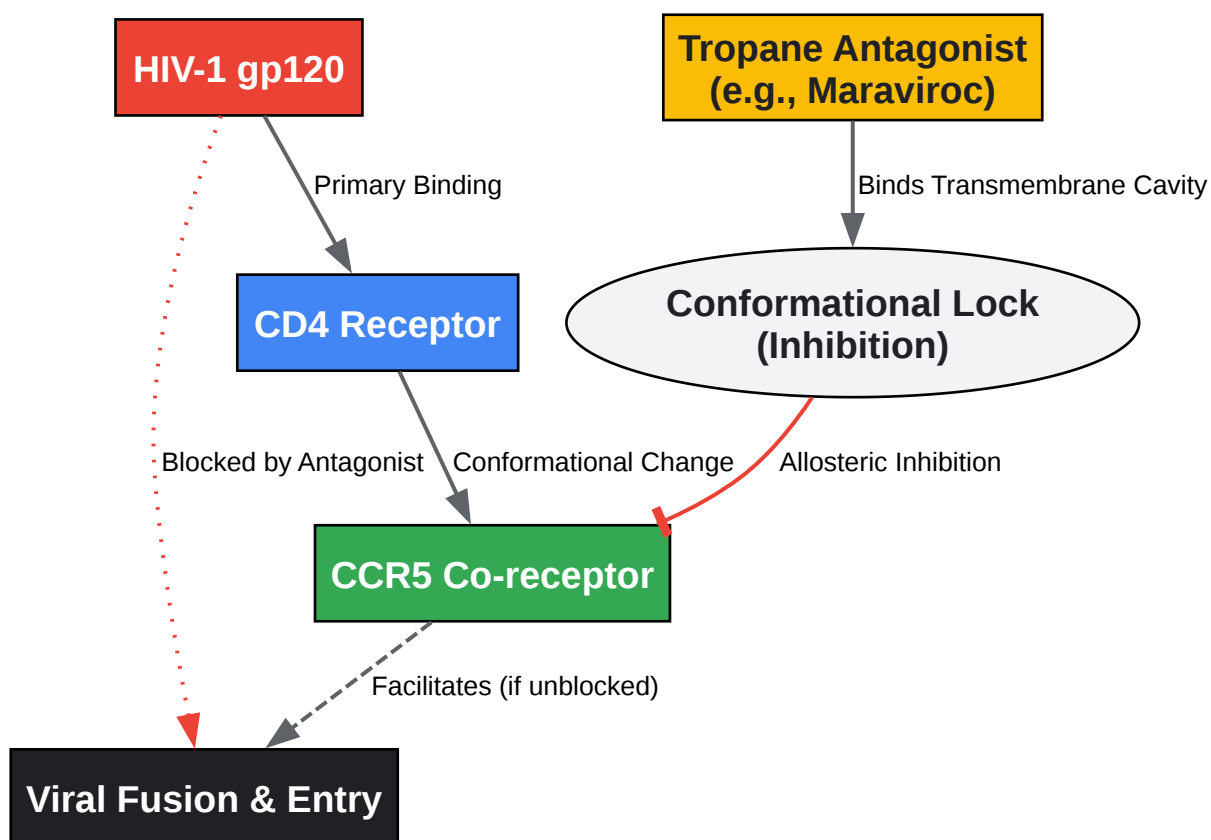
The C-C motif chemokine receptor 5 (CCR5) is a primary co-receptor required for macrophage-tropic (R5) HIV-1 entry into host CD4+ T-cells[1]. Small molecule allosteric inhibitors, most notably Maraviroc (UK-427,857), bind to a transmembrane cavity within CCR5. This binding locks the receptor into a conformation that prevents the viral gp120 envelope glycoprotein from initiating membrane fusion[2].

A defining structural and functional feature of Maraviroc and its highly potent analogues is the utilization of a conformationally restricted tropane core—specifically, an *exo-8-azabicyclo[3.2.1]octane* derivative[3][4]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for generating these tropane-based CCR5 antagonists, transitioning from traditional reductive amination to modern, bulk-enabling "borrowing hydrogen" catalysis.

Mechanistic Rationale: The Role of the Tropane Core

The tropane scaffold is not merely a structural spacer; it acts as a critical pharmacophore element that dictates spatial geometry. Molecular docking and structure-activity relationship (SAR) studies reveal that the basic tertiary amine of the 8-azabicyclo[3.2.1]octane system forms a vital electrostatic salt bridge with the Glu283 residue of the CCR5 receptor[2][5].

Furthermore, the stereochemistry of the substitution at the C3 position is paramount. The exo-isomer forces the attached triazole moiety into an equatorial-like orientation that optimally occupies the hydrophobic binding pocket of the receptor. Conversely, homologation or the use of the endo-isomer significantly alters the binding trajectory, leading to steric clashes and drastically reduced antiviral efficacy[5][6].



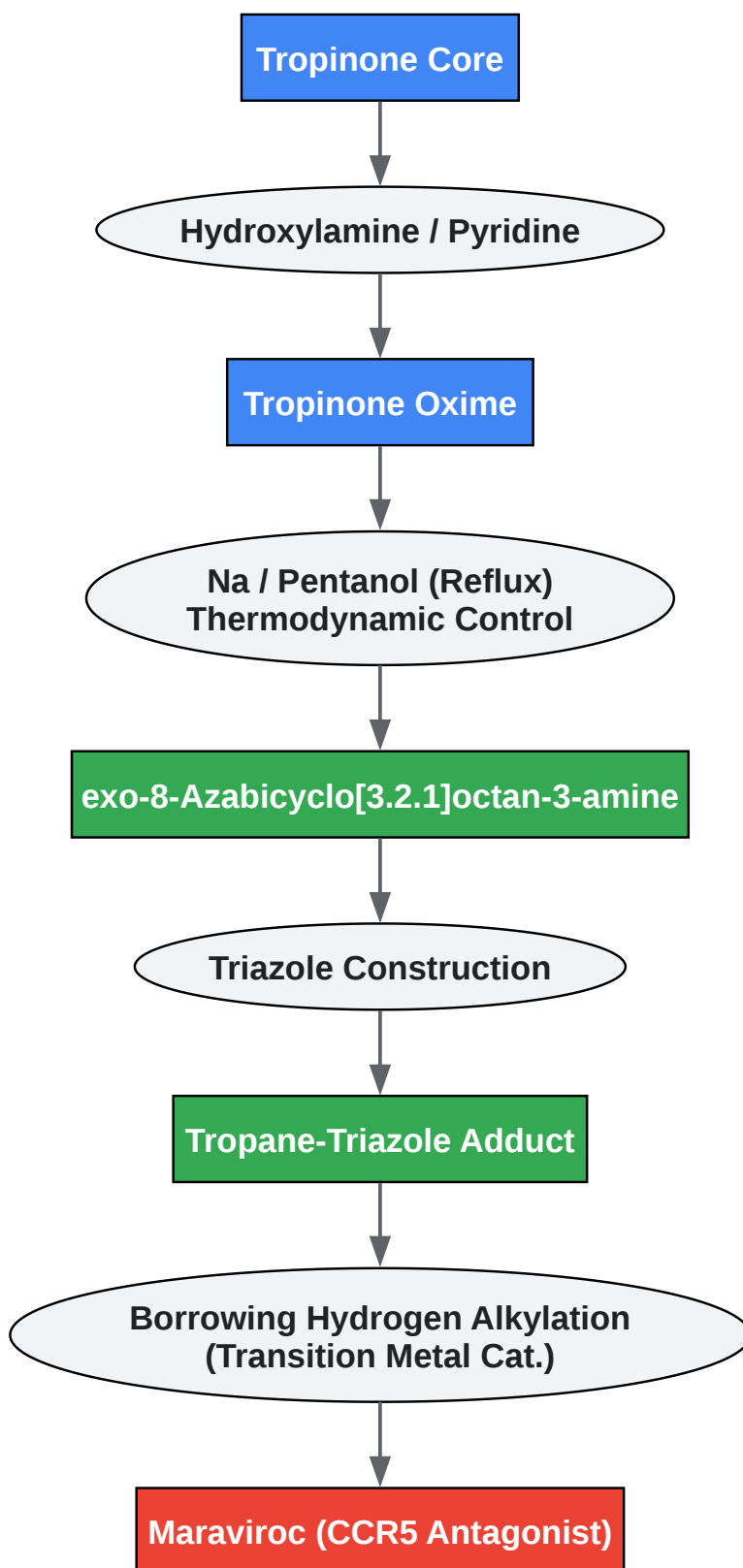
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Caption: Mechanism of CCR5 allosteric inhibition by tropane-based antagonists blocking HIV-1 viral entry.

Synthetic Strategy and Causality

The synthesis of tropane-based CCR5 antagonists requires strict stereochemical control and efficient late-stage coupling. The workflow is divided into three critical phases:

- **Stereoselective Core Formation:** Starting from tropinone, the ketone is converted to an oxime. The reduction of this oxime must be strictly controlled. Using sodium in pentanol under reflux provides thermodynamic control, selectively yielding the primary exo-amine[7]. Standard hydride reductions (e.g., NaBH₄ or LAH) operate under kinetic control and often yield complex mixtures favoring the undesired endo-amine.
- **Triazole Construction:** The exo-amine is elaborated into a 1,2,4-triazole. This heterocyclic ring is essential for metabolic stability and dialing out hERG potassium channel toxicity—a common liability that halted early piperidine-based candidates[1][4].
- **Late-Stage Alkylation:** The final coupling links the tropane-triazole adduct to a chiral side chain (e.g., a 4,4-difluorocyclohexanecarboxamide derivative). Traditional routes utilized reductive amination with an aldehyde intermediate, which suffered from low stability (epimerization) and poor atom economy[7]. Modern, bulk-enabling routes employ a "borrowing hydrogen" (hydrogen autotransfer) methodology, allowing direct transition-metal-catalyzed alkylation using a stable alcohol[7].



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Caption: Step-by-step synthetic workflow for Maraviroc utilizing a stereoselective tropane intermediate.

Quantitative Data: Optimization of the Final Coupling Step

The transition from reductive amination to borrowing hydrogen catalysis significantly improves the yield, scalability, and purity profile of the final active pharmaceutical ingredient (API).

Table 1: Comparison of Coupling Strategies for Tropane-Triazole Alkylation[7]

| Method | Reagents / Catalyst | Intermediate Stability | Isolated Yield (%) | Major Impurities |
|-----------------------|------------------------------------|--|--------------------|--------------------------|
| Reductive Amination | NaBH(OAc) ₃ , HOAc, THF | Low (Aldehyde prone to epimerization) | 55 - 65% | Over-alkylation, epimers |
| Mesylate Substitution | MsCl, Et ₃ N, DMF | Low (Mesylate degrades rapidly) | < 40% | Elimination products |
| Borrowing Hydrogen | Ru- or Ir-based catalyst, Toluene | High (Stable chiral alcohol used directly) | 82 - 88% | Trace unreacted alcohol |

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. Proceed to the next step only if the analytical checkpoints are met to ensure scientific integrity.

Protocol A: Synthesis of *exo*-8-Azabicyclo[3.2.1]octan-3-amine (Thermodynamic Reduction)

Objective: Stereoselective reduction of tropinone oxime to the *exo*-amine.

- Oxime Formation:** Dissolve tropinone (1.0 eq) in anhydrous pyridine. Add hydroxylamine hydrochloride (1.5 eq) and stir at room temperature for 12 hours. Quench with water, extract

with dichloromethane (DCM), and concentrate under reduced pressure to yield tropinone oxime[7].

- Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of tropinone. MS (ESI+): [M+H]⁺ expected at m/z 141.
- Reduction: Dissolve the crude oxime in anhydrous 1-pentanol. Heat the solution to reflux (approx. 138°C) under a strict inert nitrogen atmosphere.
- Sodium Addition: Carefully add metallic sodium (10.0 eq) in small pieces over 1 hour. Caution: This reaction is highly exothermic and evolves hydrogen gas. Ensure vigorous stirring and proper ventilation. The high-temperature thermodynamic conditions selectively drive the equilibrium toward the exo configuration[7].
- Workup: Once the sodium is completely consumed and the mixture cools to 0°C, carefully quench with water. Acidify with 1M HCl, extract organic impurities with diethyl ether, then basify the aqueous layer with 50% NaOH to pH > 11. Extract the free amine with DCM, dry over Na₂SO₄, and concentrate.
 - Validation Checkpoint: 1H NMR (CDCl₃). The C3-H proton of the exo-amine appears as a broad multiplet at ~3.1 ppm. If a signal at ~3.4 ppm is prominent, undesired endo-amine contamination is present and recrystallization of the intermediate salt is required.

Protocol B: Direct Alkylation via Borrowing Hydrogen

Objective: Final coupling of the tropane-triazole adduct with the chiral alcohol side-chain without utilizing unstable aldehydes.

- Reaction Setup: In an oven-dried Schlenk flask, combine the tropane-triazole adduct (1.0 eq) and the (S)-amido alcohol (1.1 eq)[7].
- Catalyst Addition: Add a transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) and a base (e.g., t-BuOK, 20 mol%) in anhydrous toluene.
- Reflux & Autotransfer: Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture to 110°C for 24 hours. Mechanistically, the catalyst temporarily oxidizes the alcohol

to an aldehyde in situ, forms the imine with the tropane amine, and immediately transfers the "borrowed" hydrogen back to reduce the imine[7].

- Isolation: Cool to room temperature, filter through a short pad of Celite to remove the ruthenium catalyst, and concentrate. Purify the crude product via recrystallization from ethyl acetate (EA)[8].
 - Validation Checkpoint: HPLC purity must be > 98%. MS (ESI+): [M+H]⁺ expected at m/z 514.3 (for Maraviroc).

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